The synthesis of Inaxaplin involves multiple steps that incorporate advanced organic chemistry techniques. The initial phase typically includes the formation of the indole core structure, followed by the introduction of fluorine substituents to enhance biological activity. The synthesis pathway can be outlined as follows:
The molecular structure of Inaxaplin can be represented as follows:
Inaxaplin undergoes various chemical reactions that are critical for its pharmacological activity:
Inaxaplin's mechanism of action involves modulating the activity of APOL1 variants linked to kidney disease. Specifically, it inhibits the toxic gain-of-function effects associated with certain APOL1 risk variants. This process can be summarized as follows:
The compound's solubility and stability profiles are critical for its formulation into dosage forms such as tablets or capsules for clinical use.
Inaxaplin is primarily being investigated for its potential therapeutic applications in treating kidney diseases associated with APOL1 risk variants. Specific applications include:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9